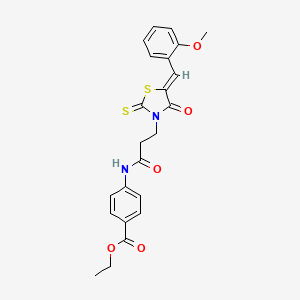

(Z)-ethyl 4-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate

Beschreibung

The compound (Z)-ethyl 4-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate features a thiazolidinone core substituted with a 2-methoxybenzylidene group, a propanamido linker, and an ethyl benzoate ester. Its structure is characterized by:

- Ethyl benzoate ester: This ester group may improve lipophilicity compared to carboxylic acid derivatives, affecting membrane permeability .

Crystallographic data for related compounds (e.g., ethyl 4-[(2Z,5Z)-2,4-di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate) confirm a triclinic crystal system (Space group P-1, a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å), highlighting planar geometry in the thiazolidinone ring .

Eigenschaften

IUPAC Name |

ethyl 4-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S2/c1-3-30-22(28)15-8-10-17(11-9-15)24-20(26)12-13-25-21(27)19(32-23(25)31)14-16-6-4-5-7-18(16)29-2/h4-11,14H,3,12-13H2,1-2H3,(H,24,26)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRYFEYJEOSABJ-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-ethyl 4-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate is a compound that belongs to the thiazolidinone family, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiazolidinone core, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound was tested against a range of bacterial strains, showing promising results. For instance, the minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, with results indicating effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against several tumor cell lines, with half-maximal inhibitory concentration (IC50) values indicating significant antitumor potential.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15.5 |

| MCF-7 | 22.3 |

| K562 | 18.7 |

In comparison, the well-known chemotherapeutic agent doxorubicin showed IC50 values in the nanomolar range for these cell lines, indicating that while the new compound is less potent than doxorubicin, it still exhibits noteworthy activity.

The proposed mechanism of action for this compound involves the inhibition of key metabolic pathways in cancer cells. Preliminary studies suggest that it may interfere with mitochondrial respiration and induce apoptosis through the activation of caspases. Molecular docking studies have indicated strong binding affinity to targets involved in cancer metabolism, further supporting its potential as an anticancer agent.

Case Studies

- In Vivo Studies : In a xenograft model using HCT116 cells, administration of this compound resulted in significant tumor growth inhibition compared to control groups.

- Combination Therapy : The compound was also evaluated in combination with other chemotherapeutics. Results showed enhanced efficacy when used alongside standard treatments, suggesting potential for combination therapy strategies in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Substituted Benzylidene Derivatives

Variations in the benzylidene substituent significantly alter physicochemical and biological properties:

Key Findings :

Modifications to the Thiazolidinone Core

The thiazolidinone ring’s substitution pattern impacts stability and bioactivity:

Key Findings :

- Indolylmethylene analogues exhibit marked antimicrobial activity, suggesting that aromatic heterocycles (e.g., indole) may synergize with the thiazolidinone scaffold .

Ester vs. Carboxylic Acid Derivatives

The ethyl benzoate ester in the target compound contrasts with carboxylic acid derivatives:

Key Findings :

- Esterification reduces polarity, favoring blood-brain barrier penetration, whereas carboxylic acids may offer better water solubility for intravenous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.